3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine
Overview
Description
3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine , also known by its chemical structure, is a heterocyclic compound. It combines a pyridazine ring with a furan group and a piperazine moiety. The presence of these functional groups suggests potential biological activity and pharmacological relevance.
Synthesis Analysis
The synthesis of this compound involves the condensation of 2-furoyl chloride with piperazine in an appropriate solvent. The reaction proceeds under mild conditions, resulting in the formation of the desired product. Researchers have explored various synthetic routes to optimize yields and purity.
Molecular Structure Analysis
The molecular formula of 3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine is C₁₂H₁₄N₄O₂ . Its molecular weight is approximately 230.27 g/mol . The compound exhibits a fused pyridazine-furan-piperazine core, which contributes to its unique properties.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not extensively documented, its reactivity likely stems from the furan and piperazine moieties. Researchers have investigated its potential as a building block for more complex molecules or as a precursor in synthetic pathways.
Physical And Chemical Properties Analysis
- Melting Point : Not available (requires experimental determination).
- Boiling Point : Not available (requires experimental determination).
- Density : Not reported.
- Solubility : Solubility characteristics depend on the solvent used.
- Flash Point : Not available (requires experimental determination).
Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitors
Research has identified the importance of dipeptidyl peptidase IV (DPP IV) inhibitors in the treatment of type 2 diabetes mellitus. The compound's structural features, such as the piperazine ring, are consistent with the chemical groups known to exhibit inhibitory activity against DPP IV. These inhibitors work by preventing the degradation of incretin molecules, thus promoting insulin secretion. The review by Mendieta et al. (2011) in Expert Opinion on Therapeutic Patents provides an in-depth analysis of the patents and chemical groups, including piperazine derivatives, contributing to antidiabetic drug development (Mendieta, Tarragó, & Giralt, 2011).
Bioactive Furanyl-Substituted Compounds
Furan derivatives, such as those found in "3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine", play a pivotal role in the development of bioactive molecules. These structures are integral to medicinal chemistry, demonstrating significant antiviral, antitumor, and antimicrobial activities. The review by Ostrowski (2022) in Mini Reviews in Medicinal Chemistry highlights the relevance of furan and piperazine derivatives in the synthesis of nucleobases and nucleosides with potent biological activities (Ostrowski, 2022).
Pyridopyridazine Derivatives' Biological Activity
Pyridopyridazine derivatives, closely related to "3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine", have been investigated for their broad spectrum of biological activities, including antitumor, antibacterial, and analgesic properties. Wojcicka and Nowicka-Zuchowska's review (2018) in Mini-Reviews in Organic Chemistry details the synthesis and biological activity of these derivatives, emphasizing their potential as phosphodiesterase inhibitors and GABA-A receptor ligands (Wojcicka & Nowicka-Zuchowska, 2018).
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives are identified for their vast therapeutic applications, ranging from antipsychotic to anticancer and anti-inflammatory effects. The review by Rathi et al. (2016) in Expert Opinion on Therapeutic Patents discusses the molecular designs of piperazine compounds and their significant medicinal potential, indicating the relevance of compounds like "3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine" in drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).
Safety And Hazards
- Pictograms : GHS07 (Warning).
- Hazard Statements : May cause skin and eye irritation (H315, H319).
- Precautionary Statements : Handle with care (P264, P280). In case of contact, rinse thoroughly (P302+P352+P332+P313+P362+P364). If eye irritation occurs, seek medical attention (P305+P351+P338+P337+P313).
Future Directions
Researchers should explore the biological activity of 3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine further. Investigate its potential as a drug candidate, evaluate its pharmacokinetics, and assess its toxicity profile. Additionally, structural modifications could enhance its efficacy or selectivity.
For more detailed information, you can refer to the relevant papers and technical documents12. Please note that availability and pricing details are subject to change.
I have provided a comprehensive analysis of 3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine based on available data. If you need further details or have additional questions, feel free to ask! 😊
properties
IUPAC Name |
3-(furan-2-yl)-6-piperazin-1-ylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-11(17-9-1)10-3-4-12(15-14-10)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJLWRSXVULWEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270888 | |
Record name | 3-(2-Furanyl)-6-(1-piperazinyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001270888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine | |
CAS RN |
1105195-43-4 | |
Record name | 3-(2-Furanyl)-6-(1-piperazinyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Furanyl)-6-(1-piperazinyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001270888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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